molecular formula C8H5BrCl2O B13063002 5-Bromo-2-(2,2-dichlorovinyl)phenol

5-Bromo-2-(2,2-dichlorovinyl)phenol

Cat. No.: B13063002
M. Wt: 267.93 g/mol
InChI Key: ZLUWEVARESKNBM-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,2-dichlorovinyl)phenol is a halogenated phenolic compound characterized by a bromine substituent at the 5-position, a 2,2-dichlorovinyl group at the 2-position, and a hydroxyl group at the 1-position of the benzene ring. Its molecular formula is C₈H₅BrCl₂O, with a molecular weight of 268.40 g/mol.

Properties

Molecular Formula

C8H5BrCl2O

Molecular Weight

267.93 g/mol

IUPAC Name

5-bromo-2-(2,2-dichloroethenyl)phenol

InChI

InChI=1S/C8H5BrCl2O/c9-6-2-1-5(3-8(10)11)7(12)4-6/h1-4,12H

InChI Key

ZLUWEVARESKNBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)C=C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-dichlorovinyl)phenol typically involves the following steps:

  • Bromination: : The starting material, 2-(2,2-dichlorovinyl)phenol, undergoes bromination. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is typically performed in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to ensure selective bromination at the desired position.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing by-products. The use of automated systems for monitoring and controlling reaction parameters is common to ensure reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2-dichlorovinyl)phenol: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The 2,2-dichlorovinyl group can be reduced to form corresponding ethyl or ethylene derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of substituted phenols or ethers.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of ethyl or ethylene derivatives.

Scientific Research Applications

5-Bromo-2-(2,2-dichlorovinyl)phenol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2-dichlorovinyl)phenol depends on its interaction with molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and dichlorovinyl groups can participate in various interactions, including halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-Bromo-2-(2,2-dichlorovinyl)phenol is highlighted through comparisons with related halogenated phenols and dichlorovinyl-containing compounds. Key similarities and differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Pathway Applications/Research Findings
This compound C₈H₅BrCl₂O 268.40 Br, Cl₂C=CH- Likely via bromination and vinyl functionalization (inferred) Potential pesticide intermediate; understudied
5-Bromo-2-chlorophenol C₆H₄BrClO 207.45 Br, Cl Direct halogenation of phenol Intermediate in organic synthesis
2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol C₁₃H₈BrCl₂NO 341.47 Br, Cl, iminomethyl, Cl-aryl Schiff base condensation Crystallography studies; ligand in coordination chemistry
Permethrin (3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate) C₂₁H₂₀Cl₂O₃ 391.29 Dichlorovinyl, cyclopropane Esterification of dichlorovinyl intermediates Broad-spectrum insecticide; metabolizes to dichlorovinyl carboxylic acids

Key Observations

In contrast, iminomethyl-substituted analogs (e.g., ) exhibit chelating properties, useful in metal-ligand complexes .

Biological and Environmental Relevance: Dichlorovinyl groups are commonly associated with pyrethroid pesticides (e.g., permethrin), where they contribute to insecticidal activity by disrupting neuronal sodium channels . Metabolites such as trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid are biomarkers for pyrethroid exposure in humans .

Synthetic Challenges :

  • The steric bulk of the dichlorovinyl group complicates purification, as seen in analogous compounds requiring silica gel chromatography or crystallization .
  • Bromination at the 5-position (as in ) typically requires regioselective reagents like N-bromosuccinimide under controlled conditions .

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